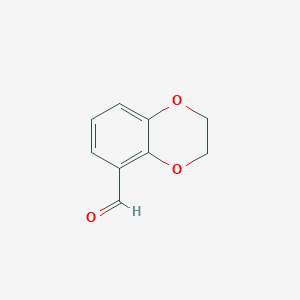

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Cat. No. B1586641

Key on ui cas rn:

29668-43-7

M. Wt: 164.16 g/mol

InChI Key: BJXUCBAQZJITKD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05481036

Procedure details

12.04 g of 2,3-dihydroxybenzaldehyde was dissolved in 120 ml of dry DMF. To this solution, 9.0 ml of 1.2-dibromoethane, 12.1 g of anhydrous potassium carbonate and 1.1 g of cupric oxide were added. The reaction solution was refluxed under heating for three hours on a hot water bath at 135° C. The reaction solution was diluted with 700 ml of benzene and then washed with 500 ml of water. The aqueous layer was separated and extracted with benzene (500 ml×2 times). The extracted organic layers were combined to the previously separated organic layer, the combined organic layer was dried over anhydrous magnesium sulfate. The inorganic salt was removed by filtration, and the reaction solution was concentrated under reduced pressure to obtain a brown syrup. This syrup was purified by silica gel column chromatography (n-hexane/acetone=5/1). The eluted solution was concentrated under reduced pressure, and the residue was recrystallized from n-hexane/acetone to obtain 7.0 g of the above identified compound as white crystals (melting point: 63°-64° C.) (yield: 49%). The mother solution was concentrated and dried to obtain 3.2 g of the above identified compound as crude syrup (yield: 22%).

[Compound]

Name

cupric oxide

Quantity

1.1 g

Type

reactant

Reaction Step Two

Name

Yield

49%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Br[CH2:12][CH2:13]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.C1C=CC=CC=1>[CH2:12]1[CH2:13][O:10][C:9]2[C:2](=[C:3]([CH:6]=[CH:7][CH:8]=2)[CH:4]=[O:5])[O:1]1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.04 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C=O)C=CC=C1O

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCCBr

|

|

Name

|

|

|

Quantity

|

12.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

[Compound]

|

Name

|

cupric oxide

|

|

Quantity

|

1.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

135 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution was refluxed

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 500 ml of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with benzene (500 ml×2 times)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic layer was dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The inorganic salt was removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction solution was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a brown syrup

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This syrup was purified by silica gel column chromatography (n-hexane/acetone=5/1)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The eluted solution was concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was recrystallized from n-hexane/acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 7.0 g of the

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1OC2=C(C=O)C=CC=C2OC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 49% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |